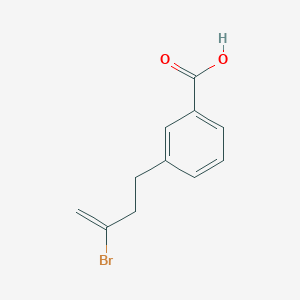

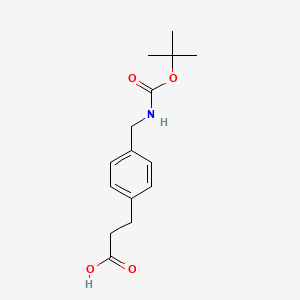

3-(3-Bromo-3-butenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of bromo-substituted benzoic acid derivatives can involve various methods, including radical bromination and regiospecific synthesis routes. For instance, the synthesis of 3,5-bis(bromomethyl)benzoic acid was achieved through a four-step route starting from 1,3,5-benzenetricarboxylic acid, indicating that multi-step synthetic pathways are often employed to obtain specific bromo-substituted benzoic acids . Similarly, the synthesis of other bromo-substituted compounds, such as 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one, involves the use of catalysts like InCl3•4H2O to promote the reaction .

Molecular Structure Analysis

The molecular structure of bromo-substituted benzoic acids can be characterized using various techniques, including X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. For example, the X-ray structure characterization of antipyrine derivatives provided insights into the crystal packing and stabilization of the compounds through hydrogen bonds and π-interactions . These techniques can be applied to understand the molecular structure of 3-(3-Bromo-3-butenyl)benzoic acid as well.

Chemical Reactions Analysis

Bromo-substituted benzoic acids can undergo a variety of chemical reactions. The study on 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one showed that it can react with benzenethiols to give both addition-elimination and substitution products . This suggests that 3-(3-Bromo-3-butenyl)benzoic acid may also participate in similar reactions, potentially acting as a precursor for the synthesis of various organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzoic acids can be influenced by their molecular structure. For instance, the presence of bromine atoms can affect the reactivity, as seen in the study of 4-bromo-3-(methoxymethoxy) benzoic acid, where DFT calculations were used to predict reactivity descriptors . Additionally, the antimicrobial activity of metal complexes derived from bromo-benzoic acids indicates that these compounds can have significant biological properties .

Scientific Research Applications

Benzoic Acid and Derivatives in Biological Systems

Benzoic acid derivatives, such as those studied by Mao et al. (2019), have shown significant effects on gut functions due to their antibacterial and antifungal properties. These compounds are utilized in foods and feeds, and appropriate levels can improve gut health by regulating enzyme activity, redox status, immunity, and microbiota, highlighting the importance of these compounds in promoting health and growth (Mao et al., 2019).

Synthetic Applications and Chemical Properties

The synthesis and characterization of benzoic acid derivatives, such as the work by Tjahjono et al. (2022), offer insights into the development of novel compounds with potential as alternatives to existing pharmaceuticals. Their research into salicylic acid derivatives reveals the ongoing search for compounds with reduced toxicity and enhanced therapeutic profiles (Tjahjono et al., 2022).

Environmental and Toxicological Studies

Investigations into the environmental impact and toxicological profiles of benzoic acid derivatives are critical for assessing their safety and ecological consequences. Studies such as the physiologically-based pharmacokinetic analysis by Hoffman and Hanneman (2017) provide a foundation for understanding the metabolic pathways of benzoic acid in different species, which is crucial for evaluating dietary exposures and reducing interspecies uncertainty in toxicological risk assessment (Hoffman & Hanneman, 2017).

Pharmacological and Therapeutic Research

Research into the pharmacological applications of benzoic acid derivatives, such as the exploration of cinnamic acid derivatives for anticancer properties by De et al. (2011), underscores the therapeutic potential of these compounds. The study highlights the versatility of the benzoic acid structure in medicinal research, offering a pathway for the development of traditional and novel antitumor agents (De et al., 2011).

Mechanism of Action

Target of Action

Benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives interact with their targets to exert their biological effects .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

The compound’s boiling point is predicted to be 3631±350 °C , which may influence its bioavailability.

Result of Action

Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

Environmental factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .

properties

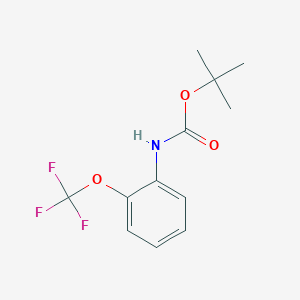

IUPAC Name |

3-(3-bromobut-3-enyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-4,7H,1,5-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOWKOSNUKJOPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=CC=C1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641264 |

Source

|

| Record name | 3-(3-Bromobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

732249-31-9 |

Source

|

| Record name | 3-(3-Bromobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)

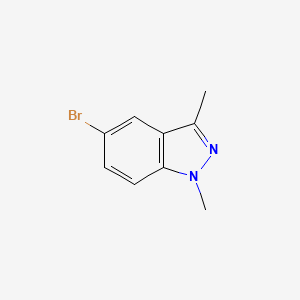

![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)